Home > Products > Screening Compounds P109175 > 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one
5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one - 1433860-44-6

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

Catalog Number: EVT-3115691
CAS Number: 1433860-44-6
Molecular Formula: C19H24BrN5O2
Molecular Weight: 434.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0853 ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one)

Compound Description: GDC-0853 is a selective and reversible oral small-molecule Bruton’s tyrosine kinase (BTK) inhibitor. It is being developed for the treatment of rheumatoid arthritis and systemic lupus erythematosus. In preclinical studies with Sprague-Dawley rats, GDC-0853 administration led to pancreatic lesions characterized by hemorrhage, inflammation, fibrosis, and acinar cell degeneration. These findings were not observed in mice or dogs at comparable exposures, suggesting a species-specific effect. []

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one (RN486)

Compound Description: RN486 is a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. It has shown efficacy in preclinical models of immune hypersensitivity and arthritis. In human cell-based assays, RN486 blocked Fcε receptor cross-linking-induced degranulation in mast cells, Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes, and B cell antigen receptor-induced CD69 expression in B cells. []

SYA0340 (5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one)

Compound Description: SYA0340 is a dual 5-HT1A and 5-HT7 receptor ligand with potential therapeutic applications for various CNS-related illnesses. Studies have focused on separating and characterizing its enantiomers, (+)-SYA0340-P1 and (−)-SYA0340-P2, to elucidate their individual binding affinities and functional characteristics. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent Bcl-2/Bcl-xL/Bcl-w inhibitor. It shows synergistic anti-cancer activity when combined with a CDK5 inhibitor that downregulates Mcl-1. This combination induces apoptosis in pancreatic cancer cell lines. []

4-((4-methylpiperazin-1-yl)methyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenyl]benzamide

Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. It has demonstrated potential in the treatment of angiotensin II-mediated diseases, particularly hypertension. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is a process-related impurity of Palbociclib, a cyclin-dependent kinase inhibitor used in breast cancer treatment. It was identified during the development of a selective HPLC method for impurity determination in Palbociclib. []

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The synthesis involved a multi-step process culminating in the coupling of various carboxylic acids with a key intermediate, 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine. []

3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine

Compound Description: This amine serves as a key intermediate in the synthesis of a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives investigated for their antibacterial properties. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. Its structure, when complexed with the CGRP receptor, has been determined at a resolution of 1.6 Å. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting both cellular IAP (cIAP) and X-linked IAP (XIAP). Developed through fragment screening and structure-based optimization, it is currently undergoing a Phase 1/2 clinical trial (NCT02503423) for cancer treatment. []

Overview

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its systematic structure contains a bromine atom, a methyl group, and multiple nitrogen-containing rings, which contribute to its biological activity. The compound is classified as a pyridinone derivative, showing potential as a pharmacological agent due to its interaction with biological targets.

Source and Classification

This compound is sourced from various chemical suppliers and databases, including ChemicalBook and PubChem, where it is cataloged under the identifier CID 86683744. Its classification falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. The presence of the oxetane ring adds to its structural complexity, making it of interest in drug design and synthesis.

Synthesis Analysis

Methods

The synthesis of 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one typically involves multi-step organic reactions including:

  1. Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
  2. Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  3. Piperazine Derivative Synthesis: The piperazine moiety is synthesized separately and then linked to the pyridine structure through amine coupling reactions.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is C19H24BrN5O2. The compound features:

  • Pyridine Rings: Two interconnected pyridine structures.
  • Oxetane Ring: A four-membered cyclic ether contributing to its unique properties.

Data

The compound's molecular weight is approximately 404.33 g/mol. Its structural representation can be derived from computational chemistry software or databases such as PubChem.

Chemical Reactions Analysis

Reactions

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one can undergo various chemical reactions typical of heterocycles:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under basic conditions.
  2. Hydrolysis: In aqueous environments, hydrolysis may occur at certain functional groups.
  3. Oxidation/Reduction: Depending on the substituents' nature, redox reactions could modify the compound's functional groups.

Technical Details

These reactions are often monitored using techniques such as thin-layer chromatography and mass spectrometry to ensure product formation and purity.

Mechanism of Action

The mechanism of action for 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is not fully elucidated but is believed to involve:

  1. Target Interaction: Binding to specific receptors or enzymes in biological systems.
  2. Modulation of Signaling Pathways: Influencing pathways related to cell proliferation or apoptosis.

Data

Research indicates that similar compounds exhibit activity against various cancer cell lines, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  2. Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers.

Relevant data can be found in supplier databases detailing specifications for purity and stability under various conditions.

Applications

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-y]pyridin -2-y]amino]pyridin -2-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: Serving as a probe for studying biological pathways or receptor interactions.

Properties

CAS Number

1433860-44-6

Product Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

IUPAC Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one

Molecular Formula

C19H24BrN5O2

Molecular Weight

434.338

InChI

InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22)/t13-/m1/s1

InChI Key

VGRKPWHLVRPNAO-CYBMUJFWSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.